3-メチルチオフェン-2-カルボニトリル

概要

説明

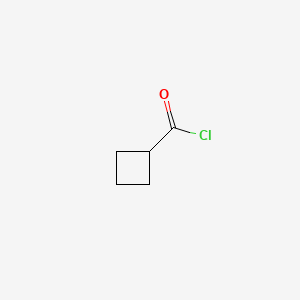

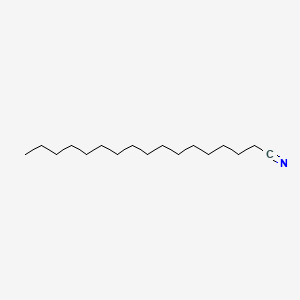

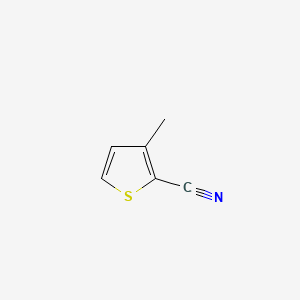

3-Methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H5NS and a molecular weight of 123.176 . It is also known by other names such as 3-Methyl-2-thiophenecarbonitrile .

Synthesis Analysis

The synthesis of 3-Methylthiophene-2-carbonitrile involves a mixture of 3-Methyl-2-thiophenecarboxamide with an excess of POCl3, which is heated at reflux temperature for 2 hours . The excess POCl3 is removed under vacuum and the residue is dissolved in 1,2-dichloroethane, washed with water, then brine, and the solvent is removed to give the crude 3-methyl-2-thiophenecarbonitrile .Molecular Structure Analysis

The IUPAC Standard InChI for 3-Methylthiophene-2-carbonitrile is InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Thiophene derivatives, including 3-Methylthiophene-2-carbonitrile, are synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Physical And Chemical Properties Analysis

3-Methylthiophene-2-carbonitrile is a clear colorless to yellow liquid . It has a boiling point of 91-93°C at 12mm, a refractive index of 1.5530, and a flash point of 91-93°C/12mm . It should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用

有機合成

3-メチルチオフェン-2-カルボニトリルは有機合成に使用されます . これは様々な有機化合物の製造における重要な成分であり、新素材や医薬品の開発に貢献しています .

生物学研究

3-メチルチオフェン-2-カルボニトリルなどのチオフェン系アナログは、潜在的な生物活性化合物として、ますます多くの科学者の注目を集めています . これらは、医薬品化学者にとって、様々な生物学的効果を持つ高度な化合物を改善するための重要な役割を果たしています .

腐食防止剤

3-メチルチオフェン-2-カルボニトリルを含むチオフェン誘導体は、工業化学および材料科学において、腐食防止剤として利用されています . これらは金属や合金を腐食から保護し、これらの材料の寿命を延ばすことができます .

有機半導体

チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . これらの半導体は、太陽電池、センサー、トランジスタなどの様々な電子デバイスで使用されています .

有機電界効果トランジスタ (OFET)

3-メチルチオフェン-2-カルボニトリルは、有機電界効果トランジスタ (OFET) の製造に使用されます . OFETは、フレキシブル電子デバイスにおける必須コンポーネントであり、フレキシブルディスプレイやセンサーの開発に貢献しています .

有機発光ダイオード (OLED)

この化合物は、有機発光ダイオード (OLED) の製造においても重要な役割を果たしています . OLEDは、テレビ、コンピューターモニター、モバイルデバイスなどのディスプレイ技術で広く使用されています .

Safety and Hazards

3-Methylthiophene-2-carbonitrile is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

Thiophene-based analogs, including 3-Methylthiophene-2-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods.

特性

IUPAC Name |

3-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZHYEITUZEZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334696 | |

| Record name | 3-Methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55406-13-8 | |

| Record name | 3-Methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a simple and efficient method to synthesize 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles, and what is the key intermediate involved?

A1: A novel one-pot synthesis of 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles has been developed using readily available starting materials. [] This method involves the sequential reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile. The reaction proceeds through the in situ formation and intramolecular cyclization of a key intermediate: cyanomethyl 2-alkoxy-N-buta-2,3-dienimidothioate (1-aza-1,3,4-triene). This intermediate then undergoes cyclization to yield the desired tetrasubstituted thiophene. [] This approach offers a streamlined and efficient route to access these complex heterocyclic compounds.

Q2: How can the structure of newly synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles be confirmed?

A2: While the provided abstracts do not contain specific spectroscopic data, mass spectrometry serves as a powerful tool for structural characterization. The fragmentation patterns observed under electron and chemical ionization provide valuable information about the structure of the synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles. [] By analyzing the mass spectra and identifying characteristic fragment ions, researchers can confirm the presence of specific functional groups and structural motifs, thus supporting the successful synthesis of the desired compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。